Sensory Profile Differentiation: Roasted vs. Meaty Character in Flavor Applications
2-Methyl-4,5-dihydrofuran-3-thiol exhibits a 'roasted' flavor character, a key differentiator from its aromatic analog, 2-methyl-3-furanthiol, which imparts a 'meaty' or 'boiled beef' note [1][2]. This sensory difference is a direct consequence of the saturation state of the furan ring: dihydrofurans yield roasted notes, while fully aromatic furans yield meaty notes [1].
| Evidence Dimension | Flavor Character Description |
|---|---|
| Target Compound Data | Roasted, sulfurous, savory |
| Comparator Or Baseline | 2-Methyl-3-furanthiol: Meaty, boiled beef, cooked meat |
| Quantified Difference | Qualitative sensory difference: 'roasted' vs. 'meaty' |
| Conditions | Organoleptic evaluation; dihydrofuran vs. furan ring system [1] |
Why This Matters
This qualitative difference is critical for product developers aiming to create specific roasted flavor profiles (e.g., in snack foods or processed meats) that cannot be achieved with the more common, meaty thiol analogs.
- [1] Evers, W. J., et al. (1976). Certain furan-3-thiols, certain dihydro derivatives thereof and 2,5-dimethyltetrahydrofuran-3-thiol. U.S. Patent No. 4,055,578. View Source
- [2] Perfumer & Flavorist. (2011). FEMA GRAS 24-25. Perfumer & Flavorist, 36(6), 26-28. View Source
